molecular formula C13H13BrN2O2 B14601061 2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-64-6

2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14601061
CAS No.: 60725-64-6
M. Wt: 309.16 g/mol
InChI Key: RUBBVUCQWZXVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a bromophenyl group attached to a tetrahydroimidazo[1,5-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 3-bromobenzaldehyde with tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process may include steps such as bromination, cyclization, and condensation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new drugs and studying biological interactions .

Properties

CAS No.

60725-64-6

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

2-(3-bromophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C13H13BrN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

RUBBVUCQWZXVTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.